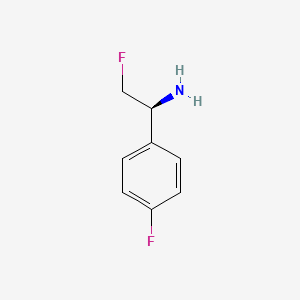
(1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine is an organic compound with the molecular formula C8H10FN It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine typically involves the use of fluorinated building blocks. One common method is the reduction of the corresponding ketone, (1S)-2-Fluoro-1-(4-fluorophenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone precursor to the desired amine .
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. This modulation can result in various pharmacological effects, depending on the target and context .
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(4-Fluorophenyl)ethanamine: Similar structure but lacks the additional fluorine atom on the ethanamine group.
4-Fluorophenethylamine: Similar phenyl ring substitution but differs in the position of the amine group.
1-(4-Chlorophenyl)ethanamine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these atoms can enhance the compound’s stability, binding affinity, and selectivity in various applications .
Propiedades
Fórmula molecular |
C8H9F2N |
|---|---|
Peso molecular |
157.16 g/mol |
Nombre IUPAC |
(1S)-2-fluoro-1-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9F2N/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5,11H2/t8-/m1/s1 |
Clave InChI |
YOYLKDHQGZBJMV-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H](CF)N)F |
SMILES canónico |
C1=CC(=CC=C1C(CF)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


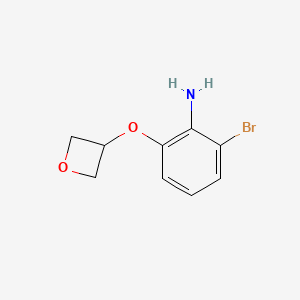
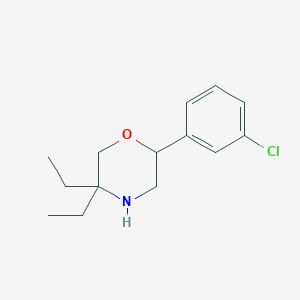
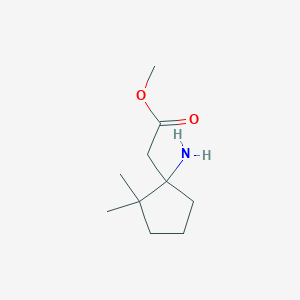
![5-[(Pent-3-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13306163.png)

![5-[(azetidin-3-yloxy)methyl]-4-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13306181.png)
![3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B13306192.png)
![2-{[(4-Iodophenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B13306199.png)
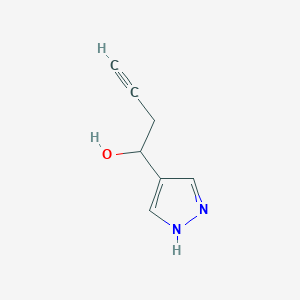

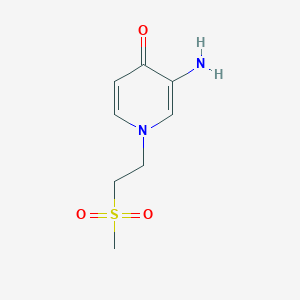
![3,5-Dimethyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13306211.png)


